p-Ethoxybenzenearsonic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

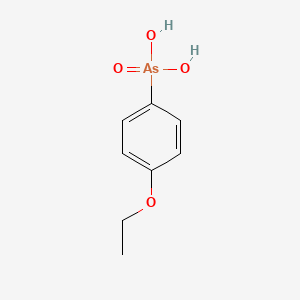

p-Ethoxybenzenearsonic acid is an organic compound with the chemical formula C8H11AsO4 It is an aromatic arsenic compound characterized by the presence of an ethoxy group (-OCH2CH3) attached to the para position of the benzene ring, and an arsonic acid group (-AsO(OH)2) attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-Ethoxybenzenearsonic acid typically involves the reaction of p-ethoxyphenyl diazonium salt with sodium arsenite under acidic conditions. The reaction proceeds through the formation of an arsonic acid intermediate, which is then isolated and purified to obtain the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the careful control of reaction conditions such as temperature, pH, and concentration of reactants to ensure high yield and purity of the product. Advanced purification techniques like recrystallization and chromatography may be employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

p-Ethoxybenzenearsonic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form arsonic acid derivatives.

Reduction: Reduction reactions can convert the arsonic acid group to arsenic trioxide or other arsenic-containing compounds.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and zinc in hydrochloric acid (Zn/HCl) are often used.

Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products Formed

Oxidation: Arsonic acid derivatives.

Reduction: Arsenic trioxide and other arsenic-containing compounds.

Substitution: Various substituted benzene derivatives depending on the reagents used.

Scientific Research Applications

p-Ethoxybenzenearsonic acid has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other arsenic-containing compounds.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of p-Ethoxybenzenearsonic acid involves its interaction with cellular components, particularly proteins and enzymes. The arsonic acid group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and result in various biological effects.

Comparison with Similar Compounds

Similar Compounds

p-Arsanilic acid: Similar structure but with an amino group (-NH2) instead of an ethoxy group.

p-Hydroxybenzenearsonic acid: Contains a hydroxyl group (-OH) instead of an ethoxy group.

p-Methoxybenzenearsonic acid: Contains a methoxy group (-OCH3) instead of an ethoxy group.

Uniqueness

p-Ethoxybenzenearsonic acid is unique due to the presence of the ethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where the ethoxy group plays a crucial role in the compound’s behavior and interactions.

Biological Activity

p-Ethoxybenzenearsonic acid, also known as phenylarsenic acid, is an organoarsenic compound that has garnered attention due to its biological activities and potential applications in various fields, including agriculture and medicine. Understanding its biological activity is crucial for evaluating its safety and efficacy, particularly in therapeutic contexts.

Chemical Structure and Properties

The chemical formula of this compound is C9H11O3As. It features an ethoxy group attached to a phenyl ring, which is further bonded to an arsenic atom. This structure influences its reactivity and interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Weight | 202.1 g/mol |

| Melting Point | 120-122 °C |

| Solubility | Soluble in water |

| Log P (octanol-water) | 1.5 |

The biological activity of this compound primarily stems from its interaction with cellular components. Studies indicate that it may disrupt cellular signaling pathways by affecting protein function and inducing oxidative stress. The compound has been shown to interact with glutathione, leading to alterations in redox status within cells, which can trigger apoptosis in certain cell types.

Toxicological Studies

Research has demonstrated that this compound exhibits cytotoxic effects at higher concentrations. In vitro studies on human cell lines have shown that exposure leads to increased levels of reactive oxygen species (ROS), which correlate with cell death and inflammation.

Case Study: Cytotoxicity in Human Cell Lines

In a study involving human liver carcinoma cells (HepG2), this compound was found to induce significant cytotoxicity:

- Concentration : 50 µM

- Exposure Duration : 24 hours

- Results :

- Cell viability decreased by 70%

- Increased ROS production by 150%

- Activation of caspase-3, indicating apoptosis

Antimicrobial Activity

Recent investigations have highlighted the antimicrobial properties of this compound against various pathogens. It has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Table 2: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Salmonella typhimurium | 128 µg/mL |

Environmental Impact

The environmental implications of this compound are significant due to its potential accumulation in ecosystems. Studies have indicated that it can affect soil microbiota and aquatic organisms, leading to disruptions in local biodiversity.

Case Study: Effects on Aquatic Life

A study assessing the impact of this compound on fish populations revealed:

- Species Studied : Danio rerio (zebrafish)

- Concentration : 10 µg/L

- Observations :

- Altered swimming behavior

- Increased mortality rates after prolonged exposure

- Histopathological changes in gill tissues

Properties

CAS No. |

6269-93-8 |

|---|---|

Molecular Formula |

C8H11AsO4 |

Molecular Weight |

246.09 g/mol |

IUPAC Name |

(4-ethoxyphenyl)arsonic acid |

InChI |

InChI=1S/C8H11AsO4/c1-2-13-8-5-3-7(4-6-8)9(10,11)12/h3-6H,2H2,1H3,(H2,10,11,12) |

InChI Key |

VTLDLMRYPIFVJC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)[As](=O)(O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.